Superior Reactivity of the Methylsulfonyl Leaving Group vs. Chloro in Methoxide Displacement
In a direct kinetic comparison, the methylsulfonyl group in a heteroaromatic system is replaced by methoxide ion significantly faster than a chloro group [1]. This quantitative difference is crucial for selecting 4-(methylsulfonyl)pyridine as a synthetic intermediate when reaction rate and mild conditions are priorities.
| Evidence Dimension | Relative Reaction Rate (Methoxide Displacement) |
|---|---|
| Target Compound Data | Methylsulfonyl compound (3-substituted pyridazine) |
| Comparator Or Baseline | Chloro compound (3-substituted pyridazine) |
| Quantified Difference | ca. 90 times more reactive |
| Conditions | Reaction with methoxide ion at 40.2 °C |
Why This Matters
This 90-fold rate enhancement enables shorter reaction times, lower energy input, and potentially higher yields in SNAr-based synthetic sequences, directly impacting process efficiency and cost.
- [1] Barlin, G. B.; Brown, W. V. Kinetics of reactions in heterocycles. Part II. Replacement of the methylsulphonyl group in substituted pyridines, pyridazines, and pyrazine by methoxide ion. J. Chem. Soc. B 1967, 648-652. View Source
